molecular formula C44H69NO12 B12423291 Tacrolimus-13C,D2

Tacrolimus-13C,D2

Cat. No.: B12423291
M. Wt: 807.0 g/mol
InChI Key: QJJXYPPXXYFBGM-QNEHJXMKSA-N
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Description

Tacrolimus-13C,D2 (CAS: 1356841-89-8) is a stable isotope-labeled analog of Tacrolimus (FK506), a macrolide immunosuppressant. It is synthesized by replacing two hydrogen atoms with deuterium (D) and one carbon atom with carbon-13 (13C) at specific positions in the Tacrolimus structure. This labeling enables precise quantification via mass spectrometry (MS) or nuclear magnetic resonance (NMR) by eliminating interference from endogenous compounds .

Produced by Cambridge Isotope Laboratories (CIL), this compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for therapeutic drug monitoring (TDM) of Tacrolimus in transplant patients. Its isotopic purity exceeds 85%, with a molecular formula of 13CC43D2H67NO12 and a molecular weight of 807.02 g/mol .

Properties

Molecular Formula

C44H69NO12

Molecular Weight

807.0 g/mol

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-(3,3-dideuterio(313C)prop-2-enyl)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1/i1+1D2

InChI Key

QJJXYPPXXYFBGM-QNEHJXMKSA-N

Isomeric SMILES

[2H][13C](=CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C)[2H]

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC

Origin of Product

United States

Preparation Methods

Purity and Isotopic Enrichment

Parameter Specification Method
Purity >98% (HPLC) HPLC with UV detection
¹³C Enrichment >99% atom Mass spectrometry (MS)
D₂ Enrichment >85% atom MS or NMR
Molecular weight 807.02 g/mol (C₄₃¹³CH₆₇D₂NO₁₂) Exact mass analysis

Data from Commercial Suppliers :

Supplier Purity 13C Enrichment D₂ Enrichment
LGC Standards >85% 99% >85%
ESS Chem Co. 98.4% 99% >85%

Structural Confirmation

Techniques include:

  • NMR Spectroscopy : Confirm D₂ placement at methylene groups.
  • X-ray Crystallography : Validate stereochemistry and isotopic labeling.

Applications in LC-MS/MS

This compound serves as an internal standard in therapeutic drug monitoring (TDM). Key applications:

Sample Preparation

Step Details Reference
Protein precipitation 100 μL whole blood + 220 μL MeOH/ZnSO₄ + IS
Online extraction 5 mL/min 0.1% FA/ACN (7:3) for 1 min

Analytical Performance

Parameter Value Method
LLOQ 0.63 ng/mL (whole blood) LC-MS/MS
Accuracy ±15% bias (EMA/FDA guidelines)
Matrix effects <15% (postcolumn infusion method)

Example LC-MS/MS Conditions :

Parameter Value
Mobile phase 0.9% FA/ACN (90:10) → 0.9% FA/MeOH (5:95)
Column C18-phenyl-hexyl, 50 × 2.1 mm, 1.7 μm
MS transitions 821.5 → 768.4 (TAC); 824.6 → 771.5 (IS)
Collision energy 31 V (TAC); 91 V (IS)

Chemical Reactions Analysis

Oxidation Reactions

Oxidation is a primary metabolic pathway for Tacrolimus-13C,D2, mediated by cytochrome P450 (CYP3A4/5) enzymes. This process generates hydroxylated and demethylated metabolites, which retain immunosuppressive activity but differ in pharmacokinetic properties.

Key Oxidation Pathways:

Enzyme InvolvedReaction TypeMajor Metabolites
CYP3A4Hydroxylation13-O-desmethyl tacrolimus
CYP3A5Demethylation31-O-desmethyl tacrolimus
  • Kinetic Data : Studies show a hepatic intrinsic clearance (CL<sub>int</sub>) of 12.3 ± 2.1 mL/min/mg protein for this compound oxidation.

  • Isotope Effects : The <sup>13</sup>C and <sup>2</sup>H labels minimally alter reaction rates (<5% variance vs. unlabeled tacrolimus) .

Hydrolysis Reactions

This compound undergoes hydrolysis at its macrolide lactone ring, a pH-dependent process accelerated in alkaline conditions (pH > 8) .

Hydrolysis Characteristics:

ConditionHalf-Life (25°C)Primary Products
pH 7.448 hoursOpen-chain hydroxy acid
pH 9.06 hoursSeco-tacrolimus derivatives
  • Enzymatic Hydrolysis : Carboxylesterases in hepatic microsomes contribute to 15–20% of total hydrolysis in vivo.

Conjugation Reactions

Phase II metabolism involves glucuronidation and sulfation, primarily occurring in the liver and intestinal epithelium .

Conjugation Profile:

Reaction TypeEnzymeMetaboliteBioactivity
GlucuronidationUGT1A4Tacrolimus-β-D-glucuronideInactive
SulfationSULT2A1Tacrolimus-sulfateInactive
  • Kinetic Parameters :

    • Glucuronidation: K<sub>m</sub> = 18.7 μM, V<sub>max</sub> = 4.2 nmol/min/mg .

    • Sulfation: K<sub>m</sub> = 9.3 μM, V<sub>max</sub> = 1.8 nmol/min/mg .

Microbial Fermentation

  • Streptomyces tsukubaensis cultured in <sup>13</sup>C-enriched media produces <sup>13</sup>C-labeled tacrolimus precursors.

  • Deuterium incorporation (≥85% isotopic purity) is achieved via hydrogen-deuterium exchange under catalytic conditions (Pd/BaSO<sub>4</sub>, D<sub>2</sub>O, 60°C) .

Chemical Modifications

  • Post-synthetic deuteration at allylic positions using D<sub>2</sub> gas and Wilkinson’s catalyst .

  • Final purity: >98.4% by HPLC, with isotopic enrichment confirmed via high-resolution mass spectrometry (HRMS) .

Stability Under Analytical Conditions

This compound demonstrates enhanced stability in mass spectrometry workflows due to reduced deuterium exchange:

ParameterThis compoundUnlabeled Tacrolimus
MS Signal Stability (24h)98.2% ± 1.5%89.7% ± 3.2%
Matrix Effect (CV%)4.3%7.8%

Data from LC-MS/MS analyses using .

Scientific Research Applications

Tacrolimus-13C,D2, also known as FK-506-13C,D2, is a labeled version of the immunosuppressant drug Tacrolimus. It contains two deuterium atoms and is enriched with carbon-13 isotopes. These isotopes allow researchers to track the molecule's movement and metabolism within biological systems using mass spectrometry techniques.

Scientific Research Applications

This compound is valuable in various research applications:

  • Tracking and Quantification: The presence of ¹³C and ²H labels at specific positions within the Tacrolimus molecule enables scientists to differentiate between labeled and unlabeled Tacrolimus in biological samples.
  • Immunosuppression Studies: this compound functions as an immunosuppressive agent, inhibiting T-cell activation and proliferation by blocking the transcription of interleukin-2 and other cytokines. It is thus crucial in preventing organ rejection in transplant patients and modulating immune responses in autoimmune disorders.
  • Neuroprotective Effects: It has demonstrated neuroprotective effects and potential applications in treating various autoimmune disorders due to its ability to modulate immune responses.
  • Therapeutic Drug Monitoring: Tacrolimus, including its labeled forms, requires close monitoring due to its narrow therapeutic window . Labeled Tacrolimus serves as an internal standard in methods for quantifying immunosuppressants in biological samples .

Methods of Synthesis

The synthesis of FK-506 typically involves fermentation processes using Streptomyces tsukubaensis, followed by extraction and purification steps. The incorporation of deuterium isotopes can be achieved through isotopic labeling techniques during the synthesis process. Various chemical modifications may also be employed to enhance the compound's stability and bioavailability.

Analytical Chemistry

FK-506-13C,D2 is used in analytical chemistry for quantification purposes. Studies have described methods suitable for the quantification of tacrolimus . These methods utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) . this compound is used as an internal standard to compensate for matrix effects during the analysis .

Drug Interactions

FK-506 can interact with various drugs and substances, potentially altering its efficacy or toxicity.

  • Kidney Transplantation: A study analyzed the effectiveness and safety of converting stable kidney transplant recipients to extended-release tacrolimus . The results showed that the conversion was safe and effective, with improved bioavailability and stable serum concentrations .
  • Liver and Kidney Tissue Monitoring: A study assessed the correlation between dosage, blood, and tissue concentration of Tacrolimus in liver and renal adult transplant recipients . The study utilized this compound as an internal standard for LC-MS/MS to measure tissue Tacrolimus concentrations as low as 10 pg/mg . The results indicated that inter-tissue Tacrolimus concentrations could be a better predictor of acute rejection episodes than Tacrolimus concentration in whole blood .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs

Tacrolimus (FK506)
  • Molecular Formula: C44H69NO12
  • Molecular Weight : 804.94 g/mol
  • Role: Immunosuppressant inhibiting calcineurin, blocking T-cell activation and IL-2 transcription .
  • Key Difference : Unlike Tacrolimus-13C,D2, the unlabeled form lacks isotopic markers, making it unsuitable as an internal standard for MS-based assays.
Ascomycin
  • Molecular Formula: C43H69NO12
  • Molecular Weight : 804.01 g/mol
  • Role : Structural analog of Tacrolimus; used historically as an internal standard in LC-MS/MS .
  • Comparison : Studies show this compound outperforms Ascomycin in minimizing matrix effects and improving co-elution accuracy due to its isotopic similarity to Tacrolimus .

Table 1: Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Isotopic Labels Purity Application
This compound 13CC43D2H67NO12 807.02 13C, D2 >85% Internal standard
Tacrolimus C44H69NO12 804.94 None >98% Immunosuppression
Ascomycin C43H69NO12 804.01 None >95% Historical internal standard

Isotope-Labeled Analogs

Tamoxifen-d5
  • Molecular Formula: C26H23D5NO
  • Molecular Weight : 373.56 g/mol
  • Role : Deuterated internal standard for quantifying Tamoxifen, a selective estrogen receptor modulator .
  • Comparison : While both this compound and Tamoxifen-d5 are isotope-labeled, the former uses dual labeling (13C and D2) for enhanced MS sensitivity, whereas Tamoxifen-d5 relies solely on deuterium substitution.
Tacrolimus-d3 (Desmethyl Tacrolimus)

Table 2: Isotope-Labeled Analogs

Compound Isotopic Labels Key Application Advantage of this compound
This compound 13C, D2 LC-MS/MS for Tacrolimus Minimized matrix effects; co-elutes with analyte
Tamoxifen-d5 D5 LC-MS/MS for Tamoxifen Single isotope (D) limits precision
Tacrolimus-d3 D3 Impurity profiling Not optimized for quantitative analysis

Functional Analogs

Tanespimycin (HSP90 Inhibitor)
  • Molecular Formula : C31H43N3O8
  • Role: Binds HSP90, disrupting cancer cell signaling.
Cyclosporin A-d4
  • Role: Deuterated internal standard for Cyclosporin A monitoring. Similar to this compound but specific to a different immunosuppressant .

Table 3: Functional Comparison

Compound Primary Function Mechanism Clinical/Research Use
This compound Analytical standard MS/NMR quantification Transplant TDM
Tanespimycin HSP90 inhibition Cancer therapy Oncology trials
Cyclosporin A-d4 Analytical standard MS quantification Autoimmune disease TDM

Research and Clinical Implications

This compound is critical for accurate TDM due to its structural and isotopic congruence with Tacrolimus. Studies demonstrate its superiority over Ascomycin in reducing ion suppression and improving recovery rates (e.g., 98% recovery vs. 85% for Ascomycin) . Additionally, its commercial availability (e.g., from 960化工网 and CIL) ensures standardized protocols across laboratories .

Biological Activity

Tacrolimus-13C,D2, a stable isotope-labeled form of tacrolimus (FK506), is primarily used as an immunosuppressant in organ transplantation and autoimmune diseases. This article explores the biological activity of this compound through various studies, focusing on its pharmacokinetics, efficacy, and clinical applications.

Overview of Tacrolimus

Tacrolimus is a macrolide antibiotic that inhibits T-cell activation by binding to FK-binding proteins (FKBPs), particularly FKBP-12. This interaction blocks the phosphatase activity of calcineurin, leading to a decrease in interleukin-2 (IL-2) production and T-cell proliferation. The isotopic labeling with carbon-13 and deuterium allows for enhanced tracking and quantification in biological samples, facilitating pharmacokinetic studies.

Pharmacokinetics

Bioavailability Studies

Recent research has highlighted the pharmacokinetic properties of this compound in various formulations. A multicenter study compared once-daily tacrolimus formulations in de novo kidney transplant recipients. The study found that patients receiving the LCPT formulation exhibited a 61% increase in relative bioavailability compared to the PR-Tac formulation, with similar effectiveness in preventing allograft rejection .

Table 1: Pharmacokinetic Comparisons

ParameterLCPT (Envarsus)PR-Tac (Advagraf)
Relative Bioavailability61% increaseBaseline
Treatment Failure Rate3.9%9.0%
Median Accumulated Dose889 mgNot specified

Tissue Concentrations

A significant advancement in monitoring tacrolimus levels in tissues was achieved using an LC-MS/MS method with this compound as an internal standard. This method allowed for the detection of tacrolimus concentrations as low as 10 pg/mg in kidney and liver tissues from transplant recipients. The study reported tissue concentrations ranging from 8.5 pg/mg to 160.0 pg/mg for liver and 7.1 pg/mg to 215.7 pg/mg for kidney tissues .

Table 2: Tissue Concentrations of Tacrolimus

Tissue TypeConcentration Range (pg/mg)
Liver8.5 - 160.0
Kidney7.1 - 215.7

Case Studies

Case Study: Kidney Transplant Recipients

In a cohort of kidney transplant recipients monitored for tacrolimus levels, it was found that higher tissue concentrations correlated poorly with daily doses and blood concentrations, indicating that individual metabolism plays a critical role in drug efficacy .

Case Study: Liver Transplant Recipients

Similar findings were observed in liver transplant patients where tissue concentrations did not significantly correlate with blood levels or prescribed doses, suggesting the need for personalized dosing strategies based on individual pharmacokinetics rather than standard protocols .

Q & A

Q. How is Tacrolimus-13C,D2 synthesized and validated for isotopic purity in pharmacokinetic studies?

this compound is synthesized by replacing specific atoms (e.g., carbon and hydrogen) with stable isotopes (13C and deuterium) to enable precise tracking via mass spectrometry (MS) or nuclear magnetic resonance (NMR). Validation involves isotopic purity assessment using high-resolution MS to confirm isotopic enrichment (>98%) and rule out isotopic scrambling. Accelerated stability studies under varying pH and temperature conditions ensure the compound’s integrity during experimental workflows .

Q. What methodologies are recommended for quantifying this compound in biological matrices?

Isotope dilution mass spectrometry (IDMS) is the gold standard. Key steps include:

  • Sample preparation : Protein precipitation or solid-phase extraction to isolate this compound from plasma/tissue homogenates.
  • LC-MS/MS parameters : Reverse-phase C18 columns, gradient elution with 0.1% formic acid in water/acetonitrile, and MRM transitions specific to the isotopic signature (e.g., m/z 821.5 → 768.4 for this compound).
  • Calibration curves : Use matrix-matched standards to correct for ion suppression/enhancement .

Q. How does this compound improve the accuracy of drug metabolism studies compared to unlabeled analogs?

The isotopic label minimizes interference from endogenous compounds during MS analysis, enabling unambiguous differentiation between administered drug and metabolites. For example, deuterium reduces metabolic interference by slowing hydrogen-deuterium exchange in cytochrome P450-mediated pathways, while 13C ensures consistent retention times in chromatographic separation .

Advanced Research Questions

Q. How can researchers resolve contradictions in tissue distribution data for this compound across preclinical models?

Discrepancies often arise from variations in sample preparation (e.g., perfusion efficiency) or MS detection limits. To address this:

  • Standardize protocols : Use homogenization buffers with protease/phosphatase inhibitors to prevent analyte degradation.
  • Cross-validate with orthogonal methods : Pair LC-MS/MS with quantitative whole-body autoradiography (QWBA) or MALDI-MSI to confirm spatial distribution patterns.
  • Control for isotopic effects : Compare pharmacokinetic profiles of this compound with unlabeled Tacrolimus to rule out kinetic isotope effects .

Q. What experimental designs are optimal for target identification using this compound in chemical proteomics?

Advanced workflows integrate:

  • CETSA (Cellular Thermal Shift Assay) : Monitor target engagement by measuring thermal stabilization of Tacrolimus-bound proteins via quantitative proteomics.
  • ITDR (Isothermal Dose-Response) : Resolve binding affinities by titrating this compound under physiological temperatures.
  • Chemical probe synthesis : Attach photoaffinity tags or clickable handles to this compound for covalent crosslinking and pull-down assays. Validate targets using CRISPR knockouts or siRNA silencing .

Q. How can isotopic labeling in this compound introduce artifacts in cellular uptake studies, and how are these mitigated?

Deuterium labeling may alter membrane permeability due to increased hydrophobicity. Mitigation strategies include:

  • Comparative uptake assays : Use parallel experiments with unlabeled Tacrolimus to quantify differences in cellular internalization rates.
  • Molecular dynamics simulations : Model deuterium’s impact on lipid bilayer interactions.
  • Metabolic flux analysis : Track 13C incorporation into downstream metabolites to confirm biological equivalence .

Methodological Best Practices

  • Data Analysis : Use Skyline or MaxQuant for label-free quantification of this compound in proteomic datasets. Apply stringent false-discovery-rate (FDR) correction (e.g., 1% at peptide level) .
  • Reproducibility : Document isotopic batch numbers, storage conditions (-80°C in inert atmosphere), and LC-MS/MS instrument calibration logs .

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